

An In-depth Technical Guide to the Physical and Chemical Properties of Orchinol

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Compound of Interest

Compound Name: Orchinol

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Abstract

Orchinol, a dihydrophenanthrene compound with the chemical name 5,7-dimethoxy-9,10-dihydrophenanthren-2-ol, is a natural product of significant interest in the scientific community. Found in various orchid species, **orchinol** has demonstrated a range of biological activities, including notable anticancer properties. This technical guide provides a comprehensive overview of the physical and chemical properties of **orchinol**, detailed experimental protocols for its study, and an exploration of its known mechanisms of action, with a focus on its interaction with key cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are investigating the therapeutic potential of **orchinol** and related compounds.

Physical and Chemical Properties

Orchinol is a solid, aromatic compound. Its core structure is a dihydrophenanthrene skeleton, substituted with two methoxy groups and one hydroxyl group. The precise positioning of these functional groups is critical to its chemical reactivity and biological activity.

Quantitative Physical and Chemical Data

The following table summarizes the key physical and chemical properties of **orchinol** (5,7-dimethoxy-9,10-dihydrophenanthren-2-ol).

Property	Value	Source
Molecular Formula	C ₁₆ H ₁₆ O ₃	[1][2]
Molecular Weight	256.30 g/mol	[1][2]
IUPAC Name	5,7-dimethoxy-9,10-dihydrophenanthren-2-ol	[1][2]
CAS Number	41060-20-2	[1]
Predicted Melting Point	127 °C	[3]
Predicted Boiling Point	467.8 ± 45.0 °C	[3]
Predicted Density	1.206 ± 0.06 g/cm ³	[3]
Predicted pKa	9.72 ± 0.20	[3]
Appearance	Solid (predicted)	
Solubility	Soluble in organic solvents such as DMSO, methanol, and ethanol.	General knowledge for similar compounds

Spectral Data

The structural elucidation of **orchinol** relies heavily on various spectroscopic techniques. Below are the expected spectral data based on its chemical structure and data from closely related dihydrophenanthrene compounds[4][5].

1.2.1. ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

- **Aromatic Protons:** Signals in the range of δ 6.5-7.5 ppm, showing characteristic splitting patterns (singlets, doublets, and multiplets) corresponding to the protons on the phenanthrene ring system.

- **Methoxy Protons:** Two distinct singlets around δ 3.8-4.0 ppm, each integrating to 3H, corresponding to the two methoxy groups.
- **Methylene Protons:** A multiplet or two distinct signals in the range of δ 2.5-3.0 ppm, each integrating to 2H, corresponding to the two methylene groups in the dihydrophenanthrene core.
- **Hydroxyl Proton:** A broad singlet, the chemical shift of which is dependent on the solvent and concentration.

1.2.2. ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

- **Aromatic Carbons:** Multiple signals in the range of δ 100-160 ppm.
- **Methoxy Carbons:** Two signals around δ 55-60 ppm.
- **Methylene Carbons:** Two signals in the aliphatic region, typically around δ 25-35 ppm.

1.2.3. IR (Infrared) Spectroscopy

- **O-H Stretching:** A broad band in the region of $3200\text{-}3600\text{ cm}^{-1}$ due to the hydroxyl group.
- **C-H Stretching (Aromatic):** Peaks just above 3000 cm^{-1} .
- **C-H Stretching (Aliphatic):** Peaks just below 3000 cm^{-1} .
- **C=C Stretching (Aromatic):** Peaks in the range of $1450\text{-}1600\text{ cm}^{-1}$.
- **C-O Stretching:** Strong absorptions in the region of $1000\text{-}1300\text{ cm}^{-1}$.

1.2.4. MS (Mass Spectrometry)

- **Molecular Ion Peak (M^+):** A prominent peak at m/z 256, corresponding to the molecular weight of **orchinol**.
- **Fragmentation Pattern:** Characteristic fragmentation patterns for dihydrophenanthrenes, including the loss of methyl and methoxy groups. High-resolution mass spectrometry (HRESIMS) can be used to confirm the elemental composition.

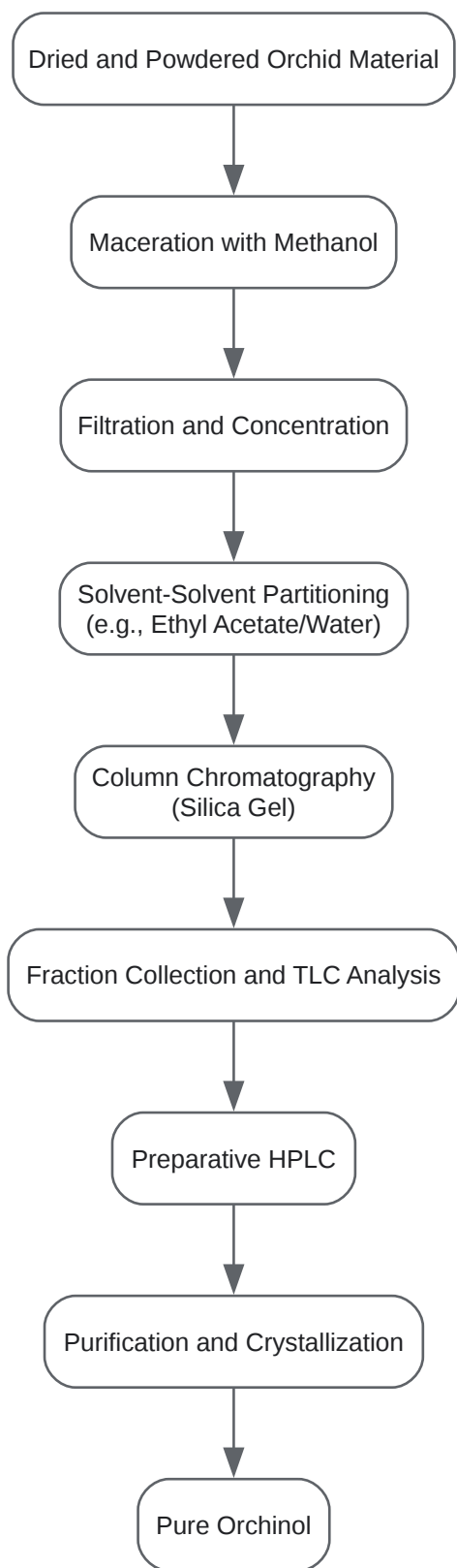
Experimental Protocols

This section provides detailed methodologies for the isolation, characterization, and biological evaluation of **orchinol**.

Isolation of Orchinol from Orchid Species

The following is a general protocol for the isolation of dihydrophenanthrenes like **orchinol** from orchid plant material. This protocol may require optimization depending on the specific orchid species and the concentration of the target compound.

Workflow for **Orchinol** Isolation



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Caption: General workflow for the isolation of **orchinol**.

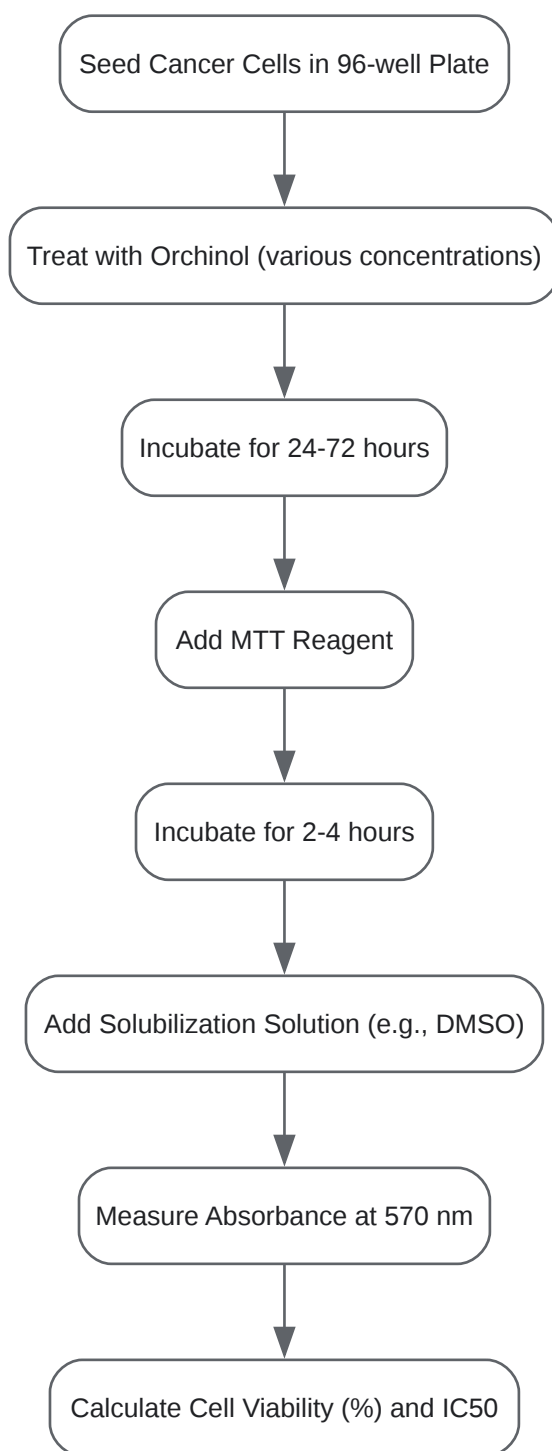
Methodology:

- **Plant Material Preparation:** Collect fresh orchid plant material (e.g., tubers, stems). Clean the material to remove any debris, air-dry it in the shade, and then grind it into a fine powder.
- **Extraction:** Macerate the powdered plant material with methanol (e.g., 1:10 w/v) at room temperature for 24-48 hours with occasional shaking. Repeat the extraction process three times.
- **Concentration:** Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
- **Solvent-Solvent Partitioning:** Suspend the crude extract in water and perform liquid-liquid partitioning with a nonpolar solvent like ethyl acetate. The dihydrophenanthrenes will preferentially partition into the organic layer.
- **Column Chromatography:** Concentrate the ethyl acetate fraction and subject it to column chromatography on silica gel. Elute the column with a gradient of a nonpolar to a polar solvent system (e.g., hexane-ethyl acetate or chloroform-methanol).
- **Fraction Collection and Analysis:** Collect fractions and monitor the separation using thin-layer chromatography (TLC), visualizing the spots under UV light or with a suitable staining reagent.
- **Preparative High-Performance Liquid Chromatography (HPLC):** Pool the fractions containing the compound of interest and subject them to preparative HPLC for final purification.
- **Crystallization:** Crystallize the purified **orchinol** from a suitable solvent system to obtain pure crystals.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents^{[2][6][7][8]}.

MTT Assay Workflow



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Caption: Workflow for assessing anticancer activity using the MTT assay.

Methodology:

- **Cell Seeding:** Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- **Compound Treatment:** Prepare a stock solution of **orchinol** in DMSO and dilute it with cell culture medium to achieve the desired final concentrations. Replace the medium in the wells with the medium containing different concentrations of **orchinol**. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
- **Incubation:** Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
- **MTT Addition:** After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
- **Formazan Solubilization:** Carefully remove the medium and add a solubilization solution, such as DMSO or a solution of SDS in HCl, to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance of each well at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

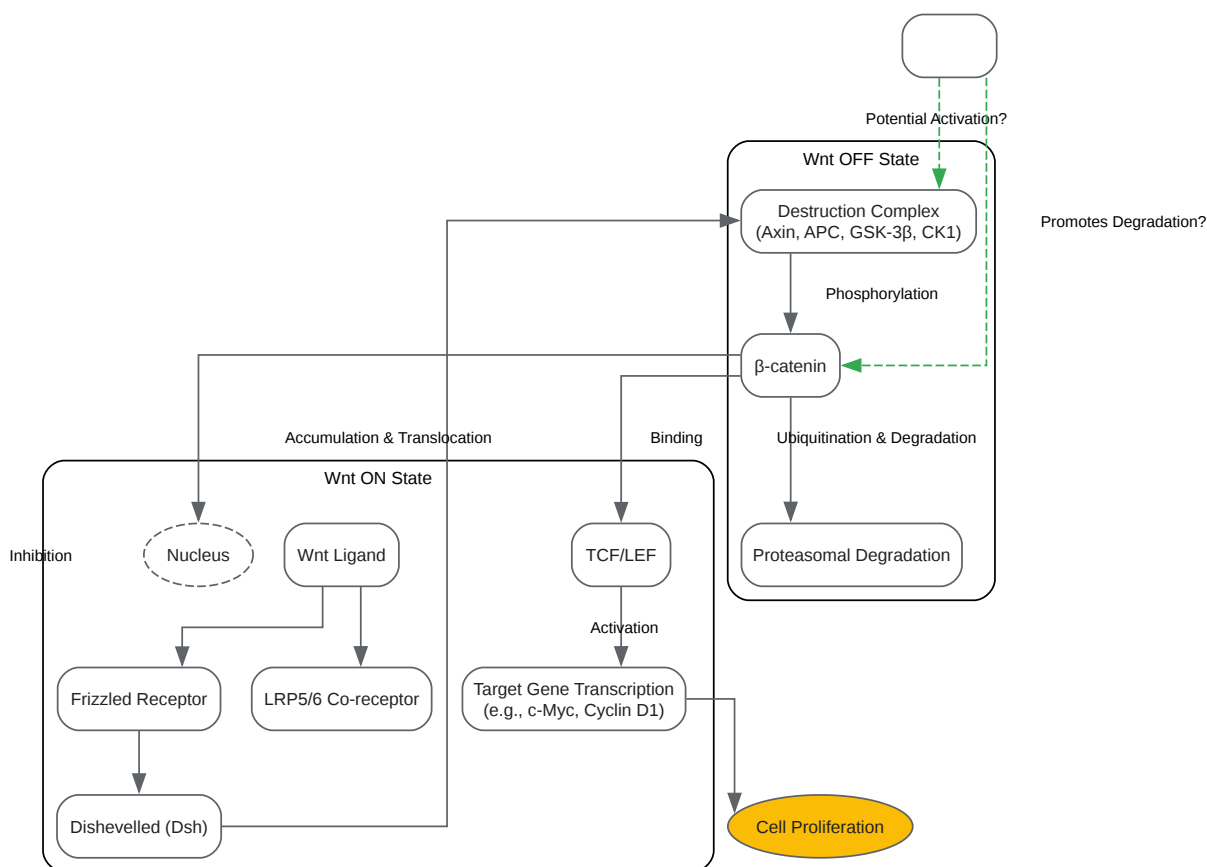
Signaling Pathway Interactions

Orchinol is believed to exert its biological effects by modulating key cellular signaling pathways involved in cell proliferation, survival, and stress response. The following sections describe its proposed interactions with the Wnt/ β -catenin and Nrf2/Keap1 pathways.

Inhibition of the Wnt/ β -catenin Signaling Pathway

The Wnt/ β -catenin pathway is a crucial regulator of cell fate, proliferation, and differentiation. Its dysregulation is a hallmark of many cancers. **Orchinol** has been shown to inhibit this pathway, leading to a reduction in cancer cell proliferation.

Proposed Mechanism of **Orchinol** on the Wnt/ β -catenin Pathway



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Caption: Proposed mechanism of **orchinol**'s inhibitory effect on the Wnt/β-catenin signaling pathway.

Experimental Protocol: Western Blot for β-catenin

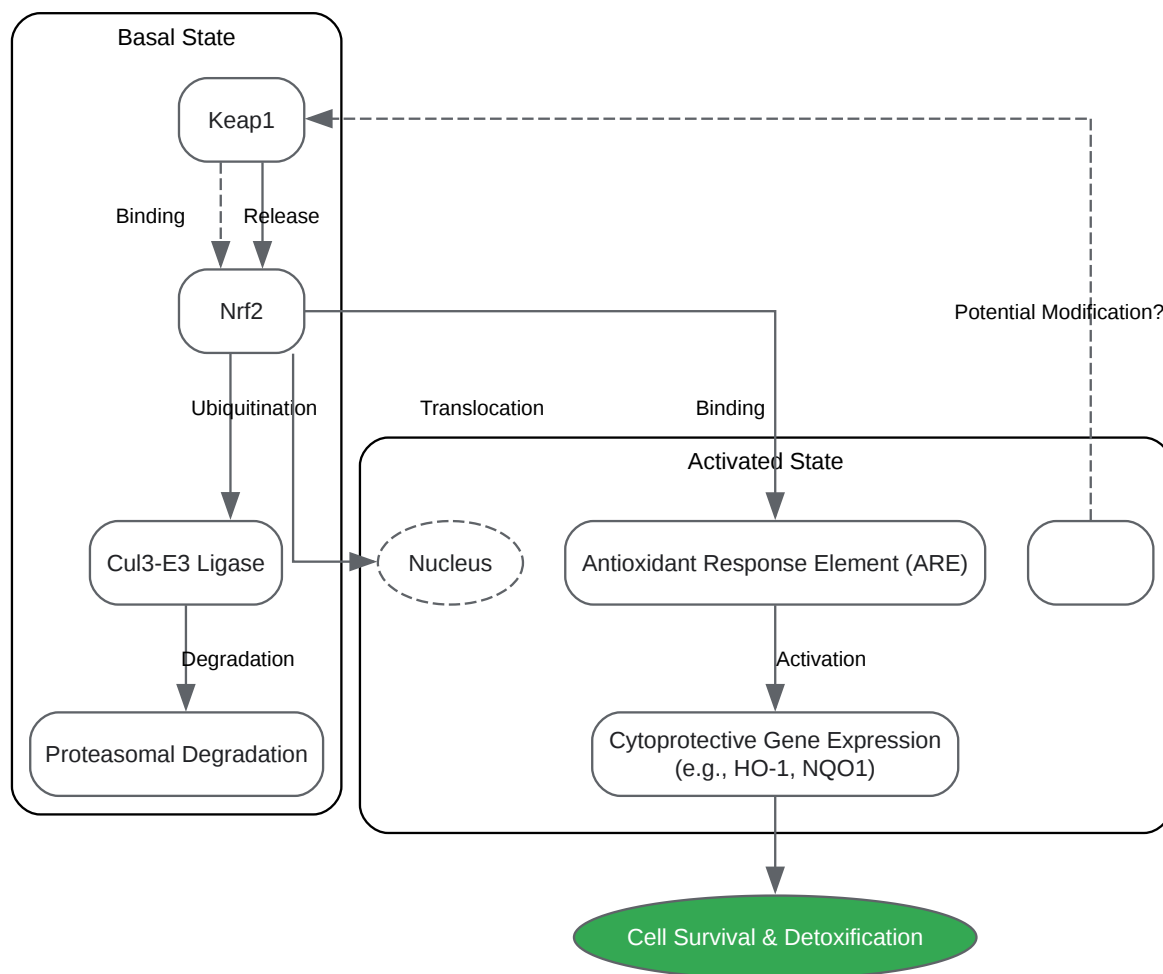
Western blotting can be used to assess the levels of key proteins in the Wnt/ β -catenin pathway, such as β -catenin itself, to determine the effect of **orchinol** treatment[9][10][11][12].

- **Cell Lysis:** Treat cancer cells with **orchinol** for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of each lysate using a BCA or Bradford assay.
- **SDS-PAGE:** Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- **Protein Transfer:** Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
- **Blocking:** Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- **Primary Antibody Incubation:** Incubate the membrane with a primary antibody against β -catenin overnight at 4°C. A loading control antibody (e.g., β -actin or GAPDH) should also be used.
- **Secondary Antibody Incubation:** Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. A decrease in the level of β -catenin in **orchinol**-treated cells would suggest an inhibitory effect on the Wnt/ β -catenin pathway.

Activation of the Nrf2/Keap1 Signaling Pathway

The Nrf2/Keap1 pathway is a major regulator of the cellular antioxidant response. Activation of Nrf2 leads to the expression of a battery of cytoprotective genes. Some natural compounds exert their beneficial effects by activating this pathway.

Proposed Mechanism of **Orchinol** on the Nrf2/Keap1 Pathway



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Caption: Proposed mechanism of **orchinol**'s activation of the Nrf2/Keap1 signaling pathway.

Experimental Protocol: Nrf2 Luciferase Reporter Assay

A luciferase reporter assay is a common method to quantify the activation of the Nrf2 pathway[1][13][14][15][16].

- **Cell Transfection:** Transfect cells (e.g., HEK293T or HepG2) with a plasmid containing a luciferase reporter gene under the control of an Antioxidant Response Element (ARE) promoter.

- **Compound Treatment:** After 24 hours, treat the transfected cells with various concentrations of **orchinol**.
- **Cell Lysis:** After a further 24-48 hours of incubation, lyse the cells.
- **Luciferase Assay:** Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.
- **Data Analysis:** An increase in luciferase activity in **orchinol**-treated cells compared to the vehicle control indicates activation of the Nrf2 pathway.

Conclusion

Orchinol (5,7-dimethoxy-9,10-dihydrophenanthren-2-ol) is a promising natural product with significant potential for further investigation, particularly in the context of cancer drug discovery. This technical guide has provided a comprehensive overview of its physical and chemical properties, along with detailed experimental protocols for its isolation, characterization, and biological evaluation. The elucidation of its interactions with the Wnt/ β -catenin and Nrf2/Keap1 signaling pathways provides a foundation for understanding its mechanism of action and for the rational design of future studies. It is the hope that this guide will serve as a valuable resource for the scientific community and will stimulate further research into the therapeutic applications of this fascinating molecule.

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